molecular formula C19H22ClN5O2 B2486030 N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034591-91-6

N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No. B2486030
CAS RN: 2034591-91-6
M. Wt: 387.87
InChI Key: AYGVQAYAGVWLRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide" involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, Teng Da-wei (2013) outlined the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a] piperazine from propynol and diazomethane through a sequence of reactions including condensation, oxidation, reductive amination, chlorination, and cyclization, which could provide insights into related synthetic pathways (Teng Da-wei, 2013).

Molecular Structure Analysis

The molecular structure of such compounds features a combination of several ring systems and functional groups. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the configuration and conformation of the molecule. For example, the structural analysis of related compounds has been detailed by Xiaojing Zhang et al. (2006), where the molecular geometry and intermolecular interactions were elucidated through crystallographic studies (Xiaojing Zhang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and interaction of these compounds with other chemical entities can be significantly varied, depending on their functional groups and molecular structure. For instance, the study by A. Mallams et al. (1998) provides insights into the reactivity of similar compounds, exploring their potential as inhibitors through various synthetic modifications (A. Mallams et al., 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined experimentally and can provide insights into the compound's stability, formulation potential, and application scope.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, define the compound's functional applications and handling requirements. For example, studies like those by Wan-Sin Loh et al. (2010) discuss the hydrogen bonding and molecular interactions based on the structure, contributing to our understanding of the compound's chemical properties (Wan-Sin Loh et al., 2010).

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds has focused on the synthesis and structural characterization, employing techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. For instance, studies have detailed the synthesis of related piperazine and triazolo-pyrazine derivatives, showcasing methods to obtain these compounds in good to high yields and their antimicrobial evaluation against various strains (Patil et al., 2021). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized, with their structure confirmed by spectral and X-ray crystal analysis (Hong-Shui Lv et al., 2013).

Antimicrobial Activity

Several studies have reported on the antimicrobial activity of related compounds. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their evaluation against a range of microbial strains highlight the potential of these compounds in developing new antimicrobial agents (P. Karthikeyan et al., 2014). This opens avenues for the application of the compound in antimicrobial research, given its structural similarity and potential for activity modification.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-15-6-1-2-7-16(15)21-19(27)24-11-9-23(10-12-24)18(26)17-13-14-5-3-4-8-25(14)22-17/h1-2,6-7,13H,3-5,8-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGVQAYAGVWLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

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